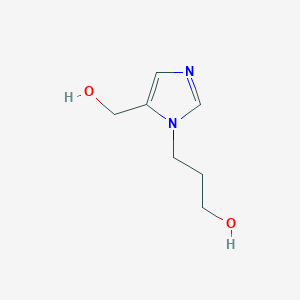
1-(3-Hydroxypropyl)-5-hydroxymethylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Hydroxypropyl)pyrrole” is a chemical compound with the molecular formula C7H11NO . It appears as a colorless to light orange to yellow clear liquid .
Synthesis Analysis
While specific synthesis methods for “1-(3-Hydroxypropyl)-5-hydroxymethylimidazole” are not available, a related compound, “1,3-bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane”, has been synthesized using various commercial vinyl compounds containing electron-withdrawing groups in a process known as the oxa-Michael addition reaction .Molecular Structure Analysis
The molecular structure of “1-(3-Hydroxypropyl)pyrrole” has been confirmed by NMR . A related compound, “2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine”, has been studied using single crystal X-ray diffraction analysis in combination with an extensive DFT conformational investigation .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Hydroxypropyl)-5-hydroxymethylimidazole” are not available, a related compound, “Poly(dimethylsiloxane)”, has been involved in reactions such as hydrolytic polycondensation and hydrosilylation .Physical And Chemical Properties Analysis
“1-(3-Hydroxypropyl)pyrrole” is a liquid at 20°C, with a boiling point of 231°C, a flash point of 97°C, a specific gravity of 1.04, and a refractive index of 1.51 .Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
329378-98-5 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-[5-(hydroxymethyl)imidazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C7H12N2O2/c10-3-1-2-9-6-8-4-7(9)5-11/h4,6,10-11H,1-3,5H2 |
Clave InChI |
KIVIVOVVCVNJLD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C=N1)CCCO)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

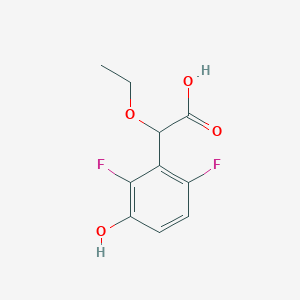
![4-[4-(4-Cyanophenyl)phenoxy]butanoic acid ethyl ester](/img/structure/B8329222.png)
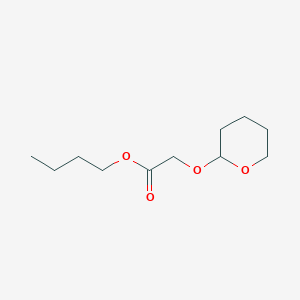
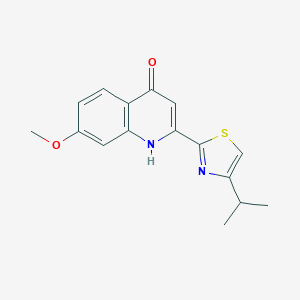
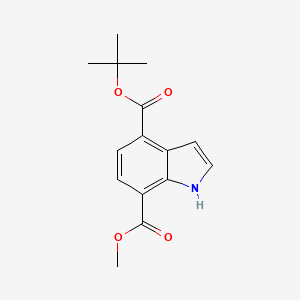
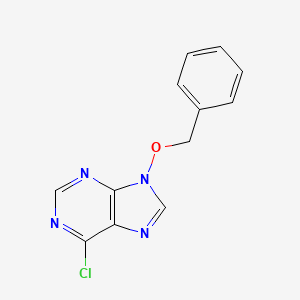

![Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]phenoxy]acetate](/img/structure/B8329276.png)


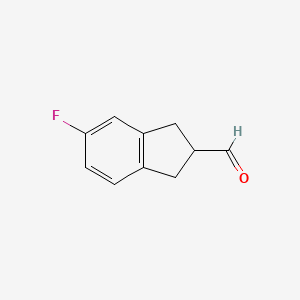
![1-Methyl-4-(4-nitrobenzoyl)[1,4]diazepane](/img/structure/B8329288.png)
![(2S*,4R*)-4-{[tert-butyl(diphenyl)silyl]oxy}-2-fluorocyclohexanone](/img/structure/B8329302.png)
